molecular formula C14H9BrN2O2 B1384528 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1038981-90-6

4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B1384528
CAS RN: 1038981-90-6
M. Wt: 317.14 g/mol
InChI Key: YHLOLPKOYIXRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol” is an organic compound that contains a bromophenyl group, an oxadiazol group, and a phenol group . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H9BrN2O2/c15-11-5-1-9(2-6-11)13-16-14(19-17-13)10-3-7-12(18)8-4-10/h1-8,18H .

Scientific Research Applications

Antimicrobial Activity

  • Compounds with 1,3,4-oxadiazole structures have demonstrated antimicrobial activities. For example, a study found that a compound structurally similar to 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol exhibited antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Anticancer Potential

  • Research indicates that 1,3,4-oxadiazole derivatives can act as apoptosis inducers and potential anticancer agents. A study discovered that certain 1,2,4-oxadiazole compounds, similar in structure to the compound , were effective against various cancer cell lines, including breast and colorectal cancer cells (Zhang et al., 2005).

Electronic and Photonic Applications

  • 1,3,4-Oxadiazole compounds are also utilized in the field of electronics and photonics. A study on iridium complexes with 1,3,4-oxadiazole-based ligands demonstrated their effectiveness in organic light-emitting diodes (OLEDs), suggesting potential applications for this compound in this domain (Jin et al., 2014).

Chemical Sensing

  • The 1,3,4-oxadiazole moiety has been employed in chemical sensors. For instance, compounds with 1,3,4-oxadiazole groups have been used as selective and colorimetric fluoride chemosensors, indicating a potential area of application for this compound in chemical detection and analysis (Ma et al., 2013).

properties

IUPAC Name

4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-11-3-1-2-10(8-11)14-16-13(17-19-14)9-4-6-12(18)7-5-9/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLOLPKOYIXRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 2
Reactant of Route 2
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 3
Reactant of Route 3
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 4
Reactant of Route 4
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 5
Reactant of Route 5
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Reactant of Route 6
Reactant of Route 6
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.